7-Demethylpiericidin a1 7-Demethylpiericidin a1
Brand Name: Vulcanchem
CAS No.:
VCID: VC1844029
InChI: InChI=1S/C24H35NO4/c1-8-17(3)21(26)18(4)13-11-9-10-12-16(2)14-15-20-19(5)22(27)23(28-6)24(25-20)29-7/h8-11,13-14,18,21,26H,12,15H2,1-7H3,(H,25,27)/b10-9+,13-11+,16-14+,17-8+/t18-,21+/m1/s1
SMILES:
Molecular Formula: C24H35NO4
Molecular Weight: 401.5 g/mol

7-Demethylpiericidin a1

CAS No.:

Cat. No.: VC1844029

Molecular Formula: C24H35NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

7-Demethylpiericidin a1 -

Specification

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
IUPAC Name 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,9,11-trimethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Standard InChI InChI=1S/C24H35NO4/c1-8-17(3)21(26)18(4)13-11-9-10-12-16(2)14-15-20-19(5)22(27)23(28-6)24(25-20)29-7/h8-11,13-14,18,21,26H,12,15H2,1-7H3,(H,25,27)/b10-9+,13-11+,16-14+,17-8+/t18-,21+/m1/s1
Standard InChI Key HVSNZEPHFYYIKC-YIOFYXMNSA-N
Isomeric SMILES C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O
Canonical SMILES CC=C(C)C(C(C)C=CC=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Introduction

Discovery and Isolation of 7-Demethylpiericidin A1

7-Demethylpiericidin A1, also designated as SN-198-D (1), represents a novel member of the piericidin family. It was isolated along with another new piericidin derivative, 7-Demethyl-3'-rhamnopiericidin A1 (SN-198-B (2)), from the fermentation broth of Streptomyces sp. SN-198 . The discovery of these compounds emerged from a screening program aimed at identifying new antitumor antibiotics .

The isolation procedure, as described by Kimura et al., involved cultivating the producing microorganism at 27°C for 96 hours in a 30-liter jar fermentor containing a complex medium. The active principles were extracted with ethyl acetate from the filtered broth and aqueous acetone extract of the mycelium. Activity was traced by cytotoxicity against KB cells and growth inhibition against various bacteria. Purification was achieved through a series of chromatographic steps, ultimately yielding 7-Demethylpiericidin A1 (28 mg) as a yellowish oil .

Chemical Structure and Properties

7-Demethylpiericidin A1 (SN-198-D) exhibits a molecular formula of C₂₄H₃₅NO₄, as determined by high-resolution FAB-MS analysis, which is CH₂ smaller than the formula of Piericidin A1 (C₂₅H₃₇NO₄) . This difference corresponds to the absence of the methyl group at position C7 in the structure.

Table 1: Comparative ¹H NMR Chemical Shifts of 7-Demethylpiericidin A1 and Related Compounds

PositionSN-198-D (1) 7-Demethylpiericidin A1SN-198-B (2) 7-Demethyl-3'-rhamnopiericidin A1SN-198-E (3) Piericidin A1SN-198-C (4) 3'-rhamnopiericidin A1
13.36 (d)3.38 (d)3.37 (d)3.38 (d)
25.38 (t)5.35 (t)5.41 (t)5.38 (t)
42.76 (d)2.76 (d)2.78 (d)2.79 (d)
55.62 (dt)5.63 (dt)5.60 (dt)5.61 (dt)
66.05 (dd)6.03 (dd)6.09 (d)6.08 (d)
76.15 (dd)6.15 (dd)--
85.47 (m)*5.47 (m)*5.21 (d)5.20 (d)
92.31 (m)2.30 (m)2.68 (m)2.68 (m)
103.62 (d)3.62 (d)3.63 (d)3.62 (d)
125.47 (m)*5.47 (m)*5.47 (q)5.48 (q)
131.62 (d)1.63 (d)1.62 (d)1.62 (d)
141.60 (s)1.60 (s)1.63 (s)1.63 (s)
150.86 (d)0.85 (d)0.81 (d)0.80 (d)
16--1.75 (s)1.74 (s)
171.74 (s)1.73 (s)1.80 (s)1.80 (s)

*Signals are overlapped.
(Data adapted from Kimura et al.)

The absolute stereochemistry of 7-Demethylpiericidin A1 is presumed to follow that of Piericidin A1, with 9R and 10R configurations at the two stereogenic centers in the side chain .

Biological Activities

7-Demethylpiericidin A1 demonstrates significant biological activities, particularly antimicrobial and cytotoxic effects. The biological evaluation conducted by Kimura et al. provides valuable insights into its potential applications.

Table 2: Antimicrobial Activities of 7-Demethylpiericidin A1 and Related Compounds

MicroorganismInhibition zone (mm)*
SN-198-D (1) 7-Demethylpiericidin A1SN-198-B (2) 7-Demethyl-3'-rhamnopiericidin A1SN-198-E (3) Piericidin A1SN-198-C (4) 3'-rhamnopiericidin A1
Pseudomonas aeruginosa N-10 L-form10.713.410.313.4
Salmonella typhimurium SL11020000
Bacillus subtilis rec+0000
Bacillus subtilis rec-0000
Mycobacterium phlei IFO 31580000
Xanthomonas oryzae IFO 331226.914.529.819.4
Xanthomonas citri IFO 37810000
Pyricularia oryzae IFO 599429.721.627.921.8
Botrytis cinerea IFO 536522.6**15.2**23.7**16.7**

*Paper disc (diameter, 8 mm) were used containing 40 μg of the compounds.
**Partial inhibition.
(Data adapted from Kimura et al.)

Cytotoxic Activities

7-Demethylpiericidin A1 demonstrates cytotoxicity against cancer cell lines, particularly epidermoid carcinoma KB cells. Interestingly, the presence of a sugar moiety in the rhamnopiericidin derivatives appears to enhance cytotoxicity while reducing antimicrobial efficacy.

Table 3: Cytotoxic Activities of 7-Demethylpiericidin A1 and Related Compounds

CellIC50 (μg/ml)*
SN-198-D (1) 7-Demethylpiericidin A1SN-198-B (2) 7-Demethyl-3'-rhamnopiericidin A1SN-198-E (3) Piericidin A1SN-198-C (4) 3'-rhamnopiericidin A1
KB11.04.58.93.8
K562>12.52.9>12.54.0

*MTT assay.
(Data adapted from Kimura et al.)

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